2-Trichloroacetyl-1-methylpyrrole

Catalog No.
S673878
CAS No.
21898-65-7
M.F
C7H6Cl3NO
M. Wt
226.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Trichloroacetyl-1-methylpyrrole

CAS Number

21898-65-7

Product Name

2-Trichloroacetyl-1-methylpyrrole

IUPAC Name

2,2,2-trichloro-1-(1-methylpyrrol-2-yl)ethanone

Molecular Formula

C7H6Cl3NO

Molecular Weight

226.5 g/mol

InChI

InChI=1S/C7H6Cl3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3

InChI Key

LWGNISUGCOYWRL-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C(=O)C(Cl)(Cl)Cl

Canonical SMILES

CN1C=CC=C1C(=O)C(Cl)(Cl)Cl

The exact mass of the compound 2-Trichloroacetyl-1-methylpyrrole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Trichloroacetyl-1-methylpyrrole (CAS 21898-65-7) is a highly reactive, bench-stable acylating agent and an essential building block for the synthesis of pyrrole-imidazole polyamides and lexitropsins [1]. Its primary procurement value lies in the trichloroacetyl group, which functions as an exceptional leaving group. This allows the compound to act as a 'pyrrole acid chloride equivalent,' enabling direct, high-yield amidation with amines while generating only chloroform as a neutral byproduct [1]. For laboratories and manufacturers synthesizing sequence-specific DNA minor groove binders, this compound provides the optimal balance of high electrophilic reactivity and long-term storage stability.

Attempting to substitute 2-trichloroacetyl-1-methylpyrrole with generic alternatives introduces severe process inefficiencies. Using 1-methylpyrrole-2-carboxylic acid requires the addition of expensive, waste-generating peptide coupling reagents (such as HATU or EDC) for amidation, and it suffers from poor regioselectivity during electrophilic substitutions (e.g., nitration) due to insufficient ring deactivation [1]. Conversely, substituting with 1-methylpyrrole-2-carbonyl chloride introduces extreme moisture sensitivity; the acid chloride reacts violently with water and rapidly degrades in ambient air, necessitating strict inert-atmosphere handling . 2-Trichloroacetyl-1-methylpyrrole avoids both failure modes by offering the direct reactivity of an acid chloride combined with the handling stability of a carboxylic acid.

Direct Amidation Efficiency and Coupling Agent Elimination

In the synthesis of pyrrole-based polyamides, 2-trichloroacetyl-1-methylpyrrole enables direct amidation with amines, routinely achieving yields exceeding 90% without the need for external activating agents [1]. In contrast, using 1-methylpyrrole-2-carboxylic acid requires stoichiometric amounts of expensive peptide coupling reagents (e.g., EDC, HATU) to achieve comparable amide bond formation.

Evidence DimensionRequirement for coupling reagents in amidation
Target Compound Data>90% amidation yield directly with amines, generating only chloroform as a neutral byproduct.
Comparator Or Baseline1-Methylpyrrole-2-carboxylic acid (requires stoichiometric coupling reagents like EDC/HATU for amidation).
Quantified DifferenceEliminates 100% of coupling reagent requirements while maintaining >90% yields.
ConditionsSolution-phase or solid-phase amidation at mild temperatures (32–70 °C).

Eliminating coupling reagents significantly reduces raw material costs and simplifies downstream purification in both solid-phase and solution-phase synthesis workflows.

Regioselectivity and Yield in Electrophilic Aromatic Substitution

The trichloroacetyl group strongly deactivates the electron-rich pyrrole nucleus, making it an ideal directing group for C4-functionalization. Nitration of 2-trichloroacetyl-1-methylpyrrole yields 70% of the desired 4-nitro derivative [1]. When the same nitration is attempted on the corresponding carboxylic acid derivative, the yield plummets to 25% due to extensive poly-nitration at the C3 and C5 positions[1].

Evidence DimensionYield of mono-nitrated product at the C4 position
Target Compound Data70% yield of 4-nitro-2-trichloroacetyl-1-methylpyrrole.
Comparator Or Baseline1-Methylpyrrole-2-carboxylic acid (yields only 25% of the mono-nitrated product).
Quantified Difference+45% absolute yield improvement in C4-nitration due to superior ring deactivation.
ConditionsNitration with nitric acid in acetic anhydride.

This massive yield improvement makes the trichloroacetyl derivative the mandatory starting material for scalable synthesis of C4-functionalized pyrrole building blocks.

Handling Stability and Moisture Resistance

Unlike traditional acid chlorides, 2-trichloroacetyl-1-methylpyrrole is a bench-stable solid (melting point 65–67 °C) that does not rapidly hydrolyze upon brief exposure to ambient moisture [1]. Its closest reactive substitute, 1-methylpyrrole-2-carbonyl chloride, is classified as highly moisture-sensitive, reacts violently with water, and requires strict inert-atmosphere storage and handling .

Evidence DimensionMoisture sensitivity and handling requirements
Target Compound DataBench-stable solid (mp 65–67 °C); stable under standard laboratory handling conditions.
Comparator Or Baseline1-Methylpyrrole-2-carbonyl chloride (highly moisture-sensitive, reacts violently with water).
Quantified DifferenceTransitions the reagent from a strict glovebox/inert-atmosphere requirement to standard benchtop weighability.
ConditionsAmbient storage and handling during synthetic setup.

Drastically reduces storage costs, handling complexity, and batch-to-batch degradation risks during scale-up operations.

Solid-Phase Synthesis of DNA-Binding Polyamides

Due to its ability to undergo direct amidation without coupling reagents, 2-trichloroacetyl-1-methylpyrrole is extensively used in the solid-phase synthesis of Dervan-type pyrrole-imidazole polyamides. It allows for the efficient, iterative coupling of N-methylpyrrole units to growing oligomer chains, generating only chloroform as a byproduct and ensuring high-fidelity sequence-specific DNA minor groove binders[1].

Scalable Synthesis of C4-Functionalized Pyrrole Building Blocks

The strong deactivating effect of the trichloroacetyl group makes this compound the premier starting material for electrophilic aromatic substitutions. It is utilized to synthesize 4-nitro and 4-bromo-1-methylpyrrole derivatives in high yields, avoiding the poly-substitution issues that plague carboxylic acid analogs [2].

Synthesis of Lexitropsins and Minor Groove Binders (MGBs)

In the development of novel gene-modulating therapeutics, this compound is used to construct the core amide-linked pyrrole dimers and trimers of lexitropsins. Its dual role as a protected acid and a highly regioselective scaffold enables streamlined, convergent synthetic routes that are highly valued in medicinal chemistry workflows [2].

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

2-Trichloroacetyl-1-methylpyrrole

Dates

Last modified: 08-15-2023

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